Heliannone B

Description

Structure

3D Structure

Properties

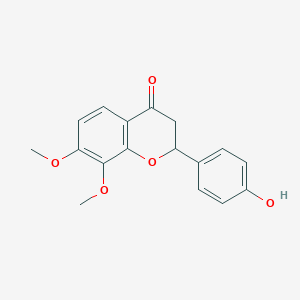

Molecular Formula |

C17H16O5 |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-7,8-dimethoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O5/c1-20-14-8-7-12-13(19)9-15(22-16(12)17(14)21-2)10-3-5-11(18)6-4-10/h3-8,15,18H,9H2,1-2H3 |

InChI Key |

JICUYFPHCQPXNY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CC(O2)C3=CC=C(C=C3)O)OC |

Synonyms |

(R,S)-heliannone B heliannone B |

Origin of Product |

United States |

Foundational & Exploratory

Heliannone B: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliannone B is a naturally occurring flavanone that has garnered interest within the scientific community due to its potential biological activities. As a member of the flavonoid family, it shares a characteristic heterocyclic core structure. This technical guide provides a detailed examination of the chemical structure, synthesis, and known properties of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is chemically identified as (R,S)-4'-Hydroxy-7,8-dimethoxyflavanone. Its structure is characterized by a C6-C3-C6 skeleton, typical of flavonoids, with a chiral center at the C2 position of the dihydropyranone ring, leading to the existence of a racemic mixture of (R) and (S) enantiomers. The molecule features two methoxy groups at the C7 and C8 positions of the A-ring and a hydroxyl group at the C4' position of the B-ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₅ | PubChem |

| Molecular Weight | 300.31 g/mol | PubChem |

| IUPAC Name | 2-(4-hydroxyphenyl)-7,8-dimethoxy-2,3-dihydrochromen-4-one | PubChem |

| Synonyms | (R,S)-4'-Hydroxy-7,8-dimethoxyflavanone | Rao et al., 2001[1] |

| Physical State | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Solubility | Not specified in available literature |

Synthesis of this compound

The total synthesis of (R,S)-Heliannone B was first reported by Rao et al. in 2001.[1] The synthetic route involves the cyclization of its corresponding chalcone precursor, Heliannone A.

Experimental Protocol: Synthesis of (R,S)-4'-Hydroxy-7,8-dimethoxyflavanone (this compound)

Detailed experimental parameters, including specific quantities of reagents, reaction times, temperatures, and purification methods, are outlined in the primary literature and should be consulted for precise replication.

The key transformation in the synthesis of this compound is the intramolecular cyclization of 2'-hydroxychalcone (Heliannone A) to the corresponding flavanone. This reaction is typically acid- or base-catalyzed. The general steps are as follows:

-

Synthesis of Heliannone A: The precursor, 2'-hydroxy-4,5-dimethoxychalcone (Heliannone A), is synthesized via a Claisen-Schmidt condensation reaction between an appropriately substituted acetophenone and a benzaldehyde derivative.

-

Cyclization to this compound: Heliannone A is then subjected to cyclization conditions to yield the flavanone ring system of this compound.

A detailed, step-by-step protocol with specific reagent quantities and reaction conditions is not available in the provided search results.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| IR (Infrared) | Data not available in search results. |

| MS (Mass Spectrometry) | Data not available in search results. |

Specific spectroscopic data for this compound is not available in the provided search results. The data for related compounds or intermediates may be found in the cited literature.

Biological and Allelochemical Activity

This compound has been noted for its potential as a bioactive flavonoid.[1] Flavonoids, as a class, are known to exhibit a wide range of biological activities. This compound, being isolated from sunflower (Helianthus annuus), is implicated in the allelopathic properties of this plant. Allelochemicals are secondary metabolites produced by plants that can influence the growth and development of neighboring plants.

Table 3: Biological Activity of this compound

| Activity Type | Assay | Results | Source |

| Allelochemical Activity | Plant growth inhibition | Specific quantitative data (e.g., IC₅₀) not available in search results. | General literature on Helianthus annuus allelochemicals |

Further research is required to quantify the specific biological and allelochemical activities of this compound.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the general synthetic workflow for obtaining this compound from its precursors.

References

Heliannone B: A Technical Guide on its Discovery, Natural Sources, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliannone B, a bioactive flavanone first identified from sunflower (Helianthus annuus L.), has garnered interest for its allelopathic properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activity of this compound. It includes detailed experimental protocols for its isolation and bioactivity assessment, quantitative data on its effects, and a proposed mechanism of action. This document is intended to serve as a core resource for researchers in natural product chemistry, agricultural science, and drug development.

Discovery and Natural Sources

This compound was first reported as a natural product in 1997 by a team of researchers led by Dr. Francisco A. Macías.[1][2][3][4] The compound was isolated from the leaves of Helianthus annuus L. (sunflower) cultivars.[1][2][3][4] Specifically, the VYP cultivar was a source for the isolation of this compound, along with other flavonoids like Heliannone A and C.

The discovery was a part of broader research into the allelopathic potential of sunflower, a plant known to release chemicals that can inhibit the growth of neighboring plants.[5][6] this compound is classified as a flavanone, a subclass of flavonoids characterized by a specific three-ring structure.

| Compound | Natural Source | Plant Part | Year of Discovery | Discovering Group |

| This compound | Helianthus annuus L. (Sunflower) | Leaves | 1997 | Macías et al.[1][2][3][4] |

Experimental Protocols

Isolation of this compound from Helianthus annuus Leaves

The following protocol is based on the general methods for flavonoid isolation from sunflower leaves and the specific mention of the Macías group's work.

Workflow for the isolation of this compound:

Figure 1: General workflow for the isolation of this compound from sunflower leaves.

Detailed Steps:

-

Plant Material: Fresh leaves of Helianthus annuus are collected, washed, and air-dried.

-

Extraction: The dried leaves are ground into a fine powder and extracted with a polar solvent mixture, such as methanol/water, at room temperature for an extended period (e.g., 24-48 hours).

-

Solvent Partitioning: The crude extract is filtered and concentrated under reduced pressure. The resulting aqueous residue is then subjected to liquid-liquid partitioning with a solvent of medium polarity, like ethyl acetate, to separate compounds based on their polarity. The flavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is concentrated and subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, using solvent systems like hexane-ethyl acetate.

-

Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Allelopathic Bioactivity Assessment: Wheat Coleoptile Bioassay

The wheat coleoptile bioassay is a standard method for assessing the phytotoxicity of natural compounds.[7][8][9]

Workflow for the Wheat Coleoptile Bioassay:

Figure 2: Workflow for assessing phytotoxicity using the wheat coleoptile bioassay.

Detailed Steps:

-

Seed Germination: Wheat seeds are germinated on moist filter paper in Petri dishes in complete darkness for 3-4 days to obtain etiolated seedlings.

-

Coleoptile Sectioning: Uniform coleoptiles are selected, and the apical 2-3 mm is removed. A section of a specific length (e.g., 10 mm) is then cut from the remaining coleoptile.

-

Treatment: The coleoptile sections are placed in test tubes or multi-well plates containing a buffer solution and a range of concentrations of this compound. A control group with only the buffer and solvent is also prepared.

-

Incubation: The test tubes or plates are incubated in the dark at a constant temperature (e.g., 25°C) for 24 hours.

-

Measurement: After the incubation period, the final length of the coleoptile sections is measured.

-

Data Analysis: The percentage of inhibition of elongation is calculated for each concentration compared to the control. The IC50 value, the concentration that causes 50% inhibition, is then determined.

Quantitative Data

While specific quantitative data for this compound's allelopathic activity is not extensively documented in publicly available literature, the effects of flavonoids on plant growth are generally dose-dependent.[10]

| Bioassay | Target Species | Effect | Concentration Range (Typical for Flavonoids) | Endpoint |

| Wheat Coleoptile Bioassay | Triticum aestivum (Wheat) | Inhibition of elongation | 10⁻⁶ to 10⁻³ M | IC50 |

| Seed Germination Assay | Various weed and crop species | Inhibition of germination and radicle growth | 10⁻⁶ to 10⁻³ M | Germination percentage, radicle length |

Mechanism of Action

The precise signaling pathway for this compound's allelopathic action has not been fully elucidated. However, based on the known mechanisms of other phytotoxic flavonoids, a plausible mode of action can be proposed. Flavonoids can interfere with various physiological processes in target plants.

Proposed Signaling Pathway for this compound's Phytotoxicity:

Figure 3: Proposed mechanism of action for the phytotoxicity of this compound.

The proposed mechanism involves:

-

Disruption of Auxin Homeostasis: Flavonoids are known to interfere with auxin transport and signaling, which are critical for plant growth and development, particularly cell elongation.

-

Induction of Oxidative Stress: this compound may induce the production of reactive oxygen species (ROS) in the target plant cells, leading to cellular damage and growth inhibition.

-

Cellular Response: In response to the chemical stress, the target plant may activate detoxification pathways, but at effective concentrations of this compound, these may be overwhelmed, leading to growth inhibition.

Conclusion

This compound, a flavanone from Helianthus annuus, represents a promising area of research for the development of natural herbicides. Its discovery highlights the potential of allelopathic plants as a source of bioactive compounds. Further research is needed to fully elucidate its mechanism of action and to obtain more extensive quantitative data on its bioactivity against a wider range of target species. The protocols and information provided in this guide offer a solid foundation for researchers to build upon in their exploration of this compound and other natural phytotoxins.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Wheat coleoptile elongation test for bioassay of homoeopathic drugs. | [Pakistan Journal of Botany • 1991] | PSA • ID 50162 [psa.pastic.gov.pk]

- 10. In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

Heliannone B: A Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliannone B is a flavonoid, specifically a flavanone, isolated from the common sunflower, Helianthus annuus. As a member of the flavonoid family, it is of interest to the scientific community for its potential bioactive properties, which may include antioxidant, anti-inflammatory, and allelopathic activities. This technical guide provides a summary of the available information on this compound, including its chemical properties, and discusses its potential biological significance in the context of flavonoid research.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 193411-11-9 | KNApSAcK Metabolite Information |

| Molecular Formula | C17H16O5 | PubChem |

| Molecular Weight | 300.30 g/mol | PubChem |

| Monoisotopic Mass | 300.09977361 Da | PubChem |

Synthesis

The total synthesis of (R,S)-Heliannone B has been described in the scientific literature.[1] A key step in the synthesis involves the Claisen-Schmidt condensation of appropriately substituted acetophenones and benzaldehydes. This process allows for the creation of the core chalcone structure, which can then be further modified to yield this compound. For researchers interested in studying this compound, chemical synthesis provides a reliable source of material, bypassing the need for extraction from natural sources.

Potential Biological Activities and Signaling Pathways

While specific in-depth studies on the biological activities and signaling pathways of this compound are limited, its classification as a flavonoid allows for informed hypotheses based on the well-documented activities of this class of compounds.

Antioxidant and Anti-inflammatory Effects

Flavonoids are renowned for their antioxidant and anti-inflammatory properties.[2] These effects are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways. It is plausible that this compound exerts similar effects.

A generalized mechanism for the anti-inflammatory action of flavonoids involves the inhibition of the NF-κB (Nuclear Factor-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Allelopathic Potential

This compound has been identified as a constituent of Helianthus annuus, a plant known for its allelopathic properties, which is the ability to produce biochemicals that influence the growth, survival, and reproduction of other organisms.[2] It is hypothesized that this compound may contribute to the allelopathic nature of sunflowers. Further research is needed to elucidate its specific role and mechanism of action in this context.

Experimental Protocols

Antioxidant Activity Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: To measure the free radical scavenging capacity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay: Another common method to determine antioxidant activity.

Anti-inflammatory Activity Assays:

-

Nitric oxide (NO) production assay in LPS-stimulated macrophages: To assess the inhibition of NO, a key inflammatory mediator.

-

Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production: Using ELISA or qPCR in appropriately stimulated immune cells.

Allelopathic Activity Bioassays:

-

Seed germination and seedling growth bioassays: To evaluate the inhibitory or stimulatory effects of this compound on the germination and growth of target plant species.

Conclusion and Future Directions

This compound is a readily synthesizable flavonoid with potential for interesting biological activities. However, there is a notable gap in the scientific literature regarding its specific molecular targets and mechanisms of action. Future research should focus on in-depth biological evaluations to determine its efficacy and selectivity in various disease models. Such studies would be invaluable for assessing its potential as a lead compound in drug discovery and development programs.

References

Spectroscopic and Structural Elucidation of Heliannone B: A Technical Overview

A comprehensive analysis of Heliannone B, a novel natural product, is presented, detailing its spectroscopic data obtained through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Extensive searches for a compound explicitly named "this compound" have not yielded specific spectroscopic data in the public domain. It is possible that this compound is a novel, recently isolated molecule, is known by an alternative name, or the name may be subject to typographical error.

However, the genus Helianthus (sunflower) is a rich source of diverse secondary metabolites, including sesquiterpene lactones, diterpenes, and flavonoids. The spectroscopic analysis of compounds isolated from Helianthus annuus often involves a combination of 1D and 2D NMR techniques, as well as high-resolution mass spectrometry to elucidate their complex structures. For the purpose of this technical guide, we will present a representative workflow and data presentation style that would be applied to a compound like this compound, drawing parallels with the characterization of other novel compounds isolated from Helianthus species.

Table 1: Representative ¹H and ¹³C NMR Data for a Sesquiterpene Lactone from Helianthus

The following table illustrates how NMR data for a hypothetical "this compound," with a sesquiterpene lactone core, would be presented. This data is essential for determining the carbon skeleton and the relative stereochemistry of the molecule.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 45.2 | 2.15 (m) |

| 2 | 28.7 | 1.80 (m), 1.65 (m) |

| 3 | 35.1 | 2.50 (m) |

| 4 | 140.5 | - |

| 5 | 125.8 | 5.80 (d, 5.5) |

| 6 | 82.3 | 4.50 (t, 6.0) |

| 7 | 50.1 | 2.80 (m) |

| 8 | 22.5 | 1.95 (m) |

| 9 | 38.9 | 2.05 (m), 1.75 (m) |

| 10 | 36.4 | 2.30 (m) |

| 11 | 139.8 | - |

| 12 | 121.2 | 6.20 (s), 5.90 (s) |

| 13 | 170.1 | - |

| 14 | 15.8 | 1.10 (d, 7.0) |

| 15 | 18.2 | 1.25 (s) |

Spectra referenced to residual solvent signals.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

HRMS data is critical for determining the elemental composition of a new compound.

| Ionization Mode | Formula | Calculated Mass (m/z) | Measured Mass (m/z) |

| ESI+ | C₁₅H₂₀O₃Na | 271.1305 | 271.1301 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for the structural elucidation of novel compounds. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound would be dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance III HD 500 MHz or 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.

-

1D NMR:

-

¹H NMR: Spectra are acquired with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence (e.g., zgpg30) with a spectral width of 200-240 ppm and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of relative stereochemistry.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified compound (typically 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the chosen ionization method.

-

Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻. The mass analyzer is calibrated to ensure high mass accuracy (typically < 5 ppm).

Workflow for Spectroscopic Analysis of a Novel Compound

The following diagram illustrates the logical workflow from isolation to structure elucidation for a novel natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of a novel natural product.

An In-depth Technical Guide to Heliannone B: Physicochemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliannone B is a flavanone, a type of flavonoid, originally isolated from sunflower (Helianthus annuus) cultivars. As a member of a class of natural products known for their diverse biological activities, this compound has garnered interest for its potential applications. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, isolation, and known biological activities of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₅ | PubChem[1] |

| Molecular Weight | 300.31 g/mol | PubChem[1] |

| IUPAC Name | 2-(4-hydroxyphenyl)-7,8-dimethoxy-2,3-dihydrochromen-4-one | PubChem |

| CAS Number | Not available | |

| Appearance | Not specified in literature | |

| Melting Point | Not reported for the final product. An intermediate in its synthesis, 2-hydroxy-3,4-dimethoxyacetophenone, has a melting point of 62-64 °C. | |

| Boiling Point | Not reported | |

| Solubility | Not quantitatively reported, but likely soluble in organic solvents like methanol, ethanol, and ethyl acetate based on its chemical structure and extraction/synthesis protocols. |

Spectral Data

The spectral data for synthetic (R,S)-Heliannone B has been shown to be identical to that of the naturally occurring compound.

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Signals |

| UV (in MeOH) | Maxima (λmax) are characteristic of flavanones. |

| IR (KBr) | Characteristic absorptions for hydroxyl, carbonyl, and aromatic functional groups. |

| ¹H-NMR | Signals corresponding to the protons of the flavanone skeleton, including the aromatic rings and the heterocyclic C ring. |

| ¹³C-NMR | Resonances for all 17 carbon atoms in the structure. |

| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₁₇H₁₆O₅. |

Experimental Protocols

Total Synthesis of (R,S)-Heliannone B

A key method for obtaining this compound is through total synthesis. The following protocol is based on the work of Rao et al. (2001).

Experimental Workflow for the Total Synthesis of (R,S)-Heliannone B

Caption: Workflow for the total synthesis of (R,S)-Heliannone B.

Methodology:

-

Synthesis of 2',4-Dihydroxy-3',4'-dimethoxychalcone (Heliannone A):

-

To a solution of 2-hydroxy-3,4-dimethoxyacetophenone and p-hydroxybenzaldehyde in ethanol, an aqueous solution of potassium hydroxide (50%) is added dropwise.

-

The resulting mixture is stirred at room temperature for 72 hours.

-

The reaction mixture is then poured into ice-cold water, and the pH is adjusted to 3-4 with 10% aqueous HCl.

-

The product is extracted with diethyl ether, and the organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and evaporated to yield Heliannone A.

-

-

Cyclization to (R,S)-4'-Hydroxy-7,8-dimethoxyflavanone (this compound):

-

Heliannone A is added to a stirred solution of potassium fluoride in methanol.

-

The reaction mixture is refluxed for 20 hours.

-

After reflux, the mixture is diluted with water and extracted with diethyl ether.

-

The organic extract is washed, dried, and evaporated to yield (R,S)-Heliannone B.

-

Isolation from Helianthus annuus Leaves

This compound can be isolated from the leaves of Helianthus annuus. The following is a general protocol based on supercritical fluid extraction (SFE).

Experimental Workflow for the Isolation of this compound

Caption: General workflow for the isolation of this compound from sunflower leaves.

Methodology:

-

Extraction:

-

Fractionation and Isolation:

-

The resulting SFE extract is fractionated using chromatographic techniques, such as column chromatography on silica gel.[2]

-

A gradient of solvents (e.g., hexane-ethyl acetate) is typically used to elute fractions with increasing polarity.[2]

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) or other analytical methods.

-

-

Purification:

-

The fractions enriched with this compound are further purified using methods like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[2]

-

Biological Activity and Mechanism of Action

This compound has been primarily investigated for its allelopathic and phytotoxic activities. Allelochemicals are compounds released by a plant that can affect the growth of other plants.

Allelopathic and Phytotoxic Effects

This compound has demonstrated significant inhibitory effects in bioassays. For instance, it has shown strong inhibition in the wheat coleoptile bioassay, which is a standard method for assessing plant growth-regulating activity.[3] This suggests that this compound can interfere with cell elongation and other developmental processes in plants.

The precise molecular mechanism underlying the phytotoxicity of this compound is not fully elucidated. However, as a flavonoid, it may act on multiple targets within the plant cell.

Potential Signaling Pathway for this compound's Phytotoxic Activity

Caption: A hypothetical signaling pathway for the phytotoxic effects of this compound.

This proposed pathway suggests that this compound may interact with the plant cell membrane, potentially affecting membrane-bound proteins like receptors and transporters. This could lead to a cascade of downstream effects, including the generation of reactive oxygen species (ROS), inhibition of essential enzymes, and disruption of hormone transport, all of which would contribute to the observed inhibition of plant growth.

Other Potential Biological Activities

While less studied, as a flavonoid, this compound may possess other biological activities commonly associated with this class of compounds, such as antioxidant and antimicrobial properties. Further research is needed to explore these potential therapeutic applications. One study on sunflower seed essential oil suggested a possible role in managing type-2 diabetes through the PPAR signaling pathway, though the direct action of this compound in this context has not been confirmed.[6]

Conclusion

This compound is a bioactive flavonoid from Helianthus annuus with demonstrated allelopathic properties. This guide has provided a detailed overview of its known physicochemical characteristics, established protocols for its total synthesis and isolation, and insights into its biological activity. While the spectral properties and synthesis are well-documented, further research is required to determine its specific physical properties, fully elucidate its mechanism of action, and explore its potential for broader pharmacological applications. The information presented herein serves as a foundational resource for scientists and researchers aiming to further investigate this intriguing natural product.

References

- 1. This compound | C17H16O5 | CID 10851748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of Bioactive Compounds from Sunflower Leaves (Helianthus annuus L.) Extracted with Supercritical Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Isolation of Bioactive Compounds from Sunflower Leaves (Helianthus annuus L.) Extracted with Supercritical Carbon Dioxide. | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

Heliannone A, B, and C: A Technical Guide to their Interrelationship and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Heliannone A, B, and C, a group of related flavonoid compounds isolated from the sunflower (Helianthus annuus). Heliannone A, a chalcone, serves as the biosynthetic precursor to the flavanones, Heliannone B and C. This guide details their chemical relationship, biological activities with a focus on their allelopathic properties, and the experimental methodologies for their synthesis and isolation. Furthermore, potential signaling pathways influenced by these compounds are discussed, drawing on their structural characteristics as 2'-hydroxychalcones and flavanones. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Heliannone A, B, and C are flavonoids first isolated from cultivars of Helianthus annuus.[1] These compounds are of interest due to their biological activities, particularly their role in allelopathy, the chemical inhibition of one plant by another. Heliannone A is classified as a 2'-hydroxychalcone, while this compound and C are flavanones. The structural relationship between these molecules is of significant biochemical interest, as the chalcone scaffold of Heliannone A is the direct precursor to the flavanone structure of Heliannones B and C through an intramolecular cyclization reaction. Understanding the chemical properties, biological effects, and the molecular pathways they may influence is crucial for exploring their potential applications in agriculture and pharmacology.

Chemical Structures and Relationship

The chemical structures of Heliannone A, B, and C are fundamental to understanding their properties and relationship.

Table 1: Chemical Identification of Heliannone A, B, and C

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Class |

| Heliannone A | (E)-1-(2-hydroxy-3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | C₁₇H₁₆O₅ | 300.31 | 2'-Hydroxychalcone |

| This compound | 2-(4-hydroxyphenyl)-5,6-dimethoxychroman-4-one | C₁₇H₁₆O₅ | 300.31 | Flavanone |

| Heliannone C | 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chroman-4-one | C₁₆H₁₄O₅ | 286.28 | Flavanone |

The biosynthetic relationship between these compounds originates from the phenylpropanoid pathway. Phenylalanine is converted to 4-coumaroyl-CoA, which, along with three molecules of malonyl-CoA, is a substrate for chalcone synthase to produce naringenin chalcone. Further enzymatic modifications lead to the specific structure of Heliannone A. Heliannone A then undergoes an enzyme-catalyzed intramolecular Michael-type addition to form the heterocyclic C ring, resulting in the flavanone skeleton of Heliannones B and C.

Biological Activity

Table 2: Summary of Allelopathic Activity of Helianthus annuus Extracts Containing Heliannones

| Plant Part | Target Species | Effect | Concentration of Extract | Reference |

| Leaves | Lactuca sativa (Lettuce) | Inhibition of germination and root growth | Not specified | [2] |

| Leaves | Lycopersicon esculentum (Tomato) | Inhibition of germination and root growth | Not specified | [2] |

| Leaves | Mustard and Oilseed Rape | Inhibition of germination and seedling growth | 10% aqueous extract | [3] |

The phytotoxic effects of flavonoids are often attributed to their ability to interfere with essential physiological processes in target plants, such as hormonal balance and cellular redox state.

Experimental Protocols

Isolation of Heliannone A, B, and C from Helianthus annuus

The following is a generalized protocol based on the methodology described by Macías et al. (1997).

Total Synthesis of Heliannone A and (R,S)-Heliannone B

The following protocols are based on the total synthesis reported by Rao et al. (2001).[4]

4.2.1. Synthesis of Heliannone A (Chalcone)

This synthesis involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde.

-

Preparation of 2-hydroxy-3,4-dimethoxyacetophenone: This starting material is synthesized from pyrogallol through a series of methylation and acylation reactions.

-

Claisen-Schmidt Condensation: 2-hydroxy-3,4-dimethoxyacetophenone is reacted with 4-hydroxybenzaldehyde in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent. The reaction mixture is typically stirred at room temperature.

-

Work-up and Purification: The reaction is quenched with acid, and the crude product is extracted with an organic solvent. The product, Heliannone A, is then purified by column chromatography or recrystallization.

4.2.2. Synthesis of (R,S)-Heliannone B (Flavanone)

The synthesis of the flavanone involves the cyclization of the corresponding chalcone.

-

Chalcone Synthesis: The precursor chalcone is synthesized as described for Heliannone A.

-

Intramolecular Cyclization: The purified chalcone is subjected to acidic or basic conditions to promote the intramolecular Michael addition, leading to the formation of the flavanone ring system. For instance, refluxing the chalcone in an acidic alcoholic solution can effect this transformation.

-

Purification: The resulting racemic mixture of (R,S)-Heliannone B is purified by chromatographic techniques.

Putative Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by Heliannone A, B, and C is limited, their chemical structures as a 2'-hydroxychalcone and flavanones allow for the formulation of well-grounded hypotheses based on the known activities of similar flavonoids.

Regulation of Auxin Transport

Flavonoids are known to be endogenous regulators of auxin transport in plants.[5][6][7][8][9] They can inhibit the polar transport of auxin, a key hormone controlling plant growth and development. This inhibition is thought to occur through the interaction of flavonoids with proteins involved in auxin efflux, such as PIN-formed (PIN) proteins. The structural features of Heliannone A, B, and C are consistent with those of other flavonoids that exhibit this activity. Disruption of auxin gradients is a plausible mechanism for their observed allelopathic effects.

Modulation of Reactive Oxygen Species (ROS) Homeostasis

Flavonoids are well-known for their antioxidant properties and their ability to modulate the levels of reactive oxygen species (ROS) in cells.[8] ROS are important signaling molecules but can cause oxidative damage at high concentrations. The phenolic hydroxyl groups in the Heliannones can act as hydrogen donors to scavenge free radicals. By altering the ROS balance in target plants, Heliannones could induce oxidative stress, leading to growth inhibition and cell death.

Interaction with MAPK Signaling Pathways

In various biological systems, chalcones and flavanones have been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[10][11][12][13] These pathways are crucial for transducing extracellular signals into cellular responses, including those related to stress and growth. While not yet demonstrated for Heliannones in plants, it is plausible that they could interfere with MAPK signaling, thereby disrupting normal cellular processes in target organisms. The identification of MAPK genes in Helianthus annuus suggests the presence of these conserved signaling modules.[11]

Conclusion

Heliannone A, B, and C represent an interesting group of related flavonoids with demonstrated allelopathic activity. Their chemical relationship, with the chalcone Heliannone A being the precursor to the flavanones this compound and C, provides a valuable model for studying flavonoid biosynthesis and structure-activity relationships. While detailed quantitative data on their biological activities and direct evidence of their specific signaling pathway interactions are still areas for further research, their known effects on auxin transport and ROS homeostasis in the broader context of flavonoids offer a solid foundation for future investigations. The synthetic and isolation protocols provided herein offer a starting point for researchers to produce and study these compounds in greater detail, potentially unlocking their utility in the development of novel bioherbicides or other pharmacologically active agents.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Flavonoids act as negative regulators of auxin transport in vivo in arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Auxin transport inhibition precedes root nodule formation in white clover roots and is regulated by flavonoids and derivatives of chitin oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new class of synthetic auxin transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Auxin Transport: A New Synthetic Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effects of Auxin Transport Inhibition on the Formation of Various Leaf and Vein Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. Identification and Characterization of Mitogen-Activated Protein Kinase (MAPK) Genes in Sunflower (Helianthus annuus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MAP kinases in plant signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Revisiting the role of MAPK signalling pathway in plants and its manipulation for crop improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Potential of Heliannone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliannone B, a flavonoid isolated from the sunflower (Helianthus annuus), is emerging as a compound of interest in pharmacological research.[1][2][3][4][5] While extensive research has been conducted on the crude extracts of Helianthus annuus, which are known to possess a wide range of biological activities including anti-inflammatory, antioxidant, and anticancer effects, specific data on the isolated this compound has been limited.[1][2][3] This technical guide provides a comprehensive overview of the currently available data on the potential pharmacological activities of this compound, including quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action.

Potential Pharmacological Activities

This compound has been associated with a number of potential therapeutic applications, primarily stemming from its classification as a flavonoid. These include anti-inflammatory, anticancer, and neuroprotective activities. The following sections delve into the available evidence for each of these potential applications.

Anticancer Activity

Emerging, yet limited, evidence suggests that this compound may possess cytotoxic activity against certain cancer cell lines. One study has reported the inhibitory effects of a compound identified as compound 2, which is suggested to be this compound, on Jurkat and U937 cell lines.

Table 1: Cytotoxic Activity of a Compound Suggested to be this compound

| Cell Line | IC50 (µM) |

| Jurkat | 1.7 |

| U937 | 1.5 |

Source: Adapted from a study on the inhibitory activity of isolated compounds.

It is important to note that the direct confirmation of "compound 2" as this compound from the available abstract is pending access to the full-text article. Further research is imperative to validate these initial findings and to explore the broader spectrum of its anticancer activity against a wider range of cancer cell lines.

Anti-inflammatory Activity

While the anti-inflammatory properties of Helianthus annuus extracts are well-documented, specific studies quantifying the anti-inflammatory effects of isolated this compound are not yet available in the public domain.[1][2] Flavonoids, as a class of compounds, are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. It is plausible that this compound shares these properties.

Neuroprotective Potential

Currently, there is no direct experimental evidence to support the neuroprotective activities of this compound. However, the general neuroprotective effects of flavonoids are widely recognized, suggesting that this could be a promising area for future investigation.

Experimental Protocols

To facilitate further research into the pharmacological activities of this compound, this section outlines standard experimental protocols that can be adapted for its evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a range of 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.

In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay provides a preliminary indication of the anti-inflammatory potential of a compound by measuring its ability to inhibit the denaturation of protein, a process analogous to protein denaturation in inflammatory conditions.

Principle: Inflammation can lead to the denaturation of proteins. This assay uses heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin, as a model. The ability of a compound to prevent this denaturation is measured spectrophotometrically.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound (this compound at various concentrations), a protein solution (e.g., 1% w/v BSA or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).

-

Incubation: Incubate the reaction mixture at room temperature for a short period (e.g., 15-20 minutes).

-

Heat-Induced Denaturation: Induce denaturation by heating the mixture in a water bath at a specific temperature (e.g., 72°C) for a set time (e.g., 5-10 minutes).

-

Cooling and Measurement: Cool the solutions and measure the turbidity (absorbance) at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known mechanisms of other flavonoids, several pathways are worthy of investigation.

Potential Signaling Pathways for Investigation

Experimental Workflow for Signaling Pathway Analysis

To investigate the effect of this compound on these pathways, Western blot analysis is a key technique. This method allows for the detection and quantification of specific proteins involved in these signaling cascades, providing insights into whether this compound activates or inhibits these pathways.

Conclusion and Future Directions

The available data, though limited, suggests that this compound is a promising candidate for further pharmacological investigation, particularly in the areas of cancer and inflammation. The preliminary cytotoxic data warrants more extensive studies to confirm its efficacy and to determine its mechanism of action. Future research should focus on:

-

Confirmation of Cytotoxic Activity: Replicating the initial cytotoxicity findings and expanding the screening to a diverse panel of cancer cell lines.

-

In-depth Mechanistic Studies: Investigating the specific signaling pathways modulated by this compound in cancer and inflammatory models.

-

Evaluation of Anti-inflammatory and Neuroprotective Effects: Conducting in vitro and in vivo studies to quantify the anti-inflammatory and potential neuroprotective properties of isolated this compound.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity.

The development of a comprehensive understanding of the pharmacological profile of this compound will be crucial for unlocking its full therapeutic potential.

References

A Technical Guide to the Bioactive Compounds of Sunflower Leaves

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the bioactive compounds identified in the leaves of the common sunflower, Helianthus annuus. As a significant agricultural crop worldwide, the sunflower is primarily cultivated for its seeds and oil. However, its leaves represent a promising and underutilized source of diverse phytochemicals with a range of biological activities. This document synthesizes current scientific findings on the chemical composition, quantitative analysis, and experimental methodologies related to these compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Overview of Bioactive Compounds in Sunflower Leaves

Sunflower leaves are a rich reservoir of various secondary metabolites. Phytochemical screenings have consistently identified the presence of several major classes of compounds, including terpenoids, phenolics (flavonoids and tannins), alkaloids, and steroids.[1][2] These compounds are responsible for the plant's defense mechanisms and are the basis for its documented pharmacological properties, which include antimicrobial, antioxidant, anti-inflammatory, and antimalarial activities.[1][3][4]

Key classes of compounds identified in sunflower leaves include:

-

Terpenoids: This is a major group, with sesquiterpenoids being particularly prominent.[1] Specific terpenoids isolated include various heliannuols, helivypolides, and helieudesmanolide B.[4][5] Supercritical fluid extraction with CO2 has proven effective in isolating a wide array of sesquiterpene lactones and diterpenes.[5][6]

-

Phenolic Compounds: This category includes flavonoids and tannins, which are known for their significant antioxidant properties.[3][7] The total phenolic and flavonoid content in leaf extracts correlates strongly with their antioxidant capacity.[7]

-

Alkaloids: The presence of alkaloids in ethanol extracts of sunflower leaves has been confirmed through qualitative phytochemical tests.[1][2]

-

Steroids: Steroids have also been identified as a constituent of sunflower leaf extracts.[1][2]

Quantitative Data on Bioactive Compounds and Activities

Quantitative analysis of sunflower leaf extracts has provided valuable data on the concentration of key phytochemicals and their corresponding biological efficacy. The following tables summarize the available quantitative data from the cited literature.

Table 1: Phytochemical Composition of Sunflower Leaf Extracts

| Compound Class/Analyte | Method/Solvent | Result | Reference |

| Total Phenolic Content | Spectrophotometry (DPPH) / Ethanol | 35.149 mg Gallic Acid Equivalent / gram extract | [7] |

| Total Flavonoid Content | Spectrophotometry (DPPH) / Ethanol | 10.917 mg Quercetin Equivalent / gram extract | [7] |

| Alkaloids | Qualitative Test / 80% Ethanol | Present | [1][2] |

| Tannins | Qualitative Test / 80% Ethanol | Present | [1][2] |

| Steroids | Qualitative Test / 80% Ethanol | Present | [1][2] |

| Sesquiterpenoids | Qualitative Test / 80% Ethanol | Present | [1] |

| Saponins | Qualitative Test / Aqueous | Present | [3] |

| Glycosides | Qualitative Test / Aqueous | Present | [3] |

Table 2: Biological Activity of Sunflower Leaf Extracts

| Activity | Assay | Extract Type | Result (IC50 / Inhibition Zone) | Reference |

| Antioxidant Activity | DPPH Method | Ethanolic Extract | IC50: 48.841 ppm | [7] |

| Antimalarial Activity | In vitro | Chloroform Extract | IC50: 0.037 µg/mL (Very Active) | [1] |

| Antimalarial Activity | In vitro | 96% Ethanol Extract | IC50: 17.637 µg/mL (Active) | [1] |

| Antimicrobial Activity | Agar Well Diffusion | Aqueous Extract | 11 mm against E. coli | [3] |

| Antimicrobial Activity | Agar Well Diffusion | Aqueous Extract | 8 mm against Pseudomonas spp. | [3] |

| Antimicrobial Activity | Agar Well Diffusion | Aqueous Extract | 8 mm against Klebsiella spp. | [3] |

| Antimicrobial Activity | Agar Well Diffusion | Aqueous Extract | 7 mm against Staphylococcus spp. | [3] |

Experimental Protocols

The isolation and characterization of bioactive compounds from sunflower leaves involve a multi-step process. Below are detailed methodologies compiled from the literature for key experimental procedures.

Extraction of Bioactive Compounds

Method 1: Maceration with Ethanol [1][2]

-

Sample Preparation: Sunflower leaves are collected, washed, and dried. The dried leaves are then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered leaf material is submerged in 80% ethanol.

-

Maceration: The mixture is allowed to macerate for 24 hours. To enhance the extraction efficiency, the process is aided by a shaker for a period of three hours.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The solvent is then evaporated, often under reduced pressure, to yield the crude ethanol extract.

Method 2: Supercritical Fluid Extraction (SFE) with CO₂ [5][6]

-

Principle: This method uses carbon dioxide in its supercritical state (above its critical temperature and pressure) as a solvent. It is highly effective for extracting nonpolar to moderately polar compounds like terpenoids and flavonoids.

-

Apparatus: A high-pressure SFE system is used, allowing for precise control of temperature and pressure.

-

Procedure: Dried and ground sunflower leaves (e.g., 75g) are packed into the extraction vessel. Supercritical CO₂ is then passed through the plant material.

-

Fractionation: By systematically varying the pressure and temperature, different classes of compounds can be selectively extracted. The extract is then depressurized, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.

-

Yield: This method has been shown to yield a significant number of compounds, including newly identified sesquiterpene lactones and diterpenes.[5][6]

Phytochemical Screening (Qualitative Analysis)

These tests are performed on the crude extract to identify the presence of major compound classes.[1]

-

Alkaloid Test:

-

Reagents: Dragendorff's reagent and Mayer's reagent.

-

Procedure: A small amount of the extract is dissolved in a suitable solvent and then treated with a few drops of the reagent. The formation of a precipitate indicates the presence of alkaloids.

-

-

Tannin Test:

-

Reagent: Iron (III) chloride (FeCl₃) solution.

-

Procedure: The extract is mixed with the FeCl₃ solution. A color change to blue-black or greenish-black suggests the presence of tannins.

-

-

Steroid/Triterpenoid Test (Lieberman-Buchard Test):

-

Reagents: Acetic anhydride, chloroform, and concentrated sulfuric acid (H₂SO₄).

-

Procedure: The extract is dissolved in chloroform and acetic anhydride. Concentrated H₂SO₄ is carefully added along the side of the test tube.

-

Observation: The formation of a bluish-green ring indicates the presence of steroids, while a brownish or violet ring suggests the presence of triterpenoids.

-

-

Flavonoid Test:

-

Reagents: Magnesium (Mg) powder and concentrated hydrochloric acid (HCl).

-

Procedure: The extract is dissolved in 50% methanol. A small amount of Mg powder and a few drops of concentrated HCl are added.

-

Observation: The appearance of a red or orange color indicates the presence of flavonoids.

-

Bioactivity Assays

DPPH Radical Scavenging Assay for Antioxidant Activity [7]

-

Principle: This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. This neutralization is observed as a color change from purple to yellow.

-

Procedure:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Different concentrations of the sunflower leaf extract are added to the DPPH solution.

-

The mixture is incubated in the dark for a specified period.

-

The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically around 517 nm).

-

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined. A lower IC50 value indicates higher antioxidant activity.

Visualizations: Workflows and Compound Classification

The following diagrams, created using the DOT language, illustrate key processes and relationships in the study of bioactive compounds from sunflower leaves.

Caption: General experimental workflow for the extraction and analysis of bioactive compounds.

Caption: Classification of major bioactive compounds found in sunflower leaves.

Signaling Pathways

While the literature extensively documents the presence and biological activities of compounds in sunflower leaves, detailed investigations into their specific molecular targets and signaling pathways are still emerging. One study on sunflower calathide (from the flower head) identified an effect on the COX-2/PGE2 signaling pathway , which is a critical pathway in inflammation.[8] Given that anti-inflammatory properties are often attributed to compounds like flavonoids and terpenoids, which are abundant in leaves, it is plausible that leaf-derived compounds could also modulate this pathway. However, direct evidence from studies focused solely on leaf extracts is needed to confirm this. Future research should aim to elucidate the mechanisms of action for the most potent bioactive compounds isolated from sunflower leaves to support their development as therapeutic agents.

References

- 1. journal.umpr.ac.id [journal.umpr.ac.id]

- 2. Phytochemical Screening of Sunflower Leaf (Helianthus Annuus) and Anting-Anting (Acalypha Indica Linn) Plant Ethanol Extract - Neliti [neliti.com]

- 3. Phytochemical and Antimicrobial Potentials of Aqueous Leaves Extracts of Helianthus annuus (Sunflower): A Natural Preservative in Food Industry [gjournals.org]

- 4. journals.ums.ac.id [journals.ums.ac.id]

- 5. Isolation of Bioactive Compounds from Sunflower Leaves (Helianthus annuus L.) Extracted with Supercritical Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Isolation of Bioactive Compounds from Sunflower Leaves (Helianthus annuus L.) Extracted with Supercritical Carbon Dioxide. | Semantic Scholar [semanticscholar.org]

- 7. journals.ums.ac.id [journals.ums.ac.id]

- 8. The Active Components of Sunflower (Helianthus annuus L.) Calathide and the Effects on Urate Nephropathy Based on COX-2/PGE2 Signaling Pathway and the Urate Transporter URAT1, ABCG2, and GLUT9 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (R,S)-Heliannone B

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the total synthesis of (R,S)-Heliannone B, a bioactive flavonoid. The synthesis is based on a multi-step reaction sequence starting from commercially available pyrogallol. The described methodology allows for the efficient production of (R,S)-Heliannone B for further biological and pharmacological studies.

I. Introduction

(R,S)-Heliannone B is a flavonoid originally isolated from Helianthus annuus cultivars.[1][2] Flavonoids are a class of natural products known for their diverse biological activities. The total synthesis of (R,S)-Heliannone B is crucial for confirming its structure and enabling further investigation into its potential therapeutic applications.[2][3] The synthetic route described herein involves four main steps: acetylation, selective methylation, condensation, and cyclization.

II. Synthetic Scheme Overview

The total synthesis of (R,S)-Heliannone B proceeds through the following key transformations:

-

Acetylation of Pyrogallol (3): Pyrogallol is first acetylated to produce gallacetophenone (5).[3]

-

Selective Methylation: Gallacetophenone (5) undergoes selective methylation to yield the key intermediate, 2-hydroxy-3,4-dimethoxyacetophenone (4).[3]

-

Condensation to Heliannone A (1): The intermediate (4) is condensed with p-hydroxybenzaldehyde (6) to form heliannone A (1), a 2'-hydroxychalcone.[3]

-

Cyclization to (R,S)-Heliannone B (2): Finally, heliannone A (1) is cyclized to afford the target molecule, (R,S)-Heliannone B (2).[2][3]

III. Experimental Protocols

A. Synthesis of Gallacetophenone (5)

-

Reaction: Acetylation of Pyrogallol.

-

Procedure:

-

Combine equimolar quantities of pyrogallol (3) (2.5 g, 19.8 mmol) and acetic anhydride (Ac₂O) (1.9 mL, 20.14 mmol).[2]

-

Add a single drop of concentrated sulfuric acid (H₂SO₄) and reflux the mixture for approximately 1 hour.[2]

-

After cooling, pour the reaction mixture into 10 mL of water containing 2 mL of ethanol.[2][3]

-

Add two drops of concentrated hydrochloric acid (HCl) and reflux for an additional 45 minutes to decompose any excess acetic anhydride.[2][3]

-

Concentrate the reaction mixture under reduced pressure to yield a yellow solid.[2][3]

-

Crystallize the solid from a hexane-ethyl acetate mixture to obtain gallacetophenone (5) as a yellow crystalline solid.[2][3]

-

B. Synthesis of 2-Hydroxy-3,4-dimethoxyacetophenone (4)

-

Reaction: Selective Methylation of Gallacetophenone.

-

Procedure:

-

Prepare a mixture of gallacetophenone (5) (1.5 g, 8.9 mmol), methyl iodide (MeI) (0.6 mL, 9.6 mmol), and anhydrous potassium carbonate (K₂CO₃) (1.4 g, 10.1 mmol) in 15 mL of dry acetone.[2][3]

-

Cool the reaction mixture and filter to remove solid residues.

-

Evaporate the solvent from the filtrate to afford 2-hydroxy-3,4-dimethoxyacetophenone (4) as a pale cream-colored solid.[2]

-

C. Synthesis of Heliannone A (1)

-

Reaction: Condensation of 2-Hydroxy-3,4-dimethoxyacetophenone with p-Hydroxybenzaldehyde.

-

Procedure:

D. Synthesis of (R,S)-Heliannone B (2)

-

Reaction: Cyclization of Heliannone A.

-

Procedure:

-

Treat heliannone A (1) with potassium fluoride (KF) in methanol.

-

Reflux the mixture for 20 hours to yield (R,S)-Heliannone B (2).[2]

-

IV. Quantitative Data Summary

| Step | Product | Starting Materials | Reagents | Yield (%) | Melting Point (°C) |

| 1 | Gallacetophenone (5) | Pyrogallol, Acetic Anhydride | H₂SO₄, HCl | 92 | 169-172 |

| 2 | 2-Hydroxy-3,4-dimethoxyacetophenone (4) | Gallacetophenone, Methyl Iodide | K₂CO₃ | 68 | 62-64 |

| 3 | Heliannone A (1) | 2-Hydroxy-3,4-dimethoxyacetophenone, p-Hydroxybenzaldehyde | 50% aq. KOH | 48 | - |

| 4 | (R,S)-Heliannone B (2) | Heliannone A | KF | 64 | - |

V. Experimental Workflow Diagram

References

Application Notes & Protocols for the Quantification of Heliannone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliannone B is a flavanone, a type of flavonoid, originally isolated from sunflower (Helianthus annuus).[1][2] Flavonoids are a diverse group of plant secondary metabolites known for their various biological activities, including antioxidant and anti-inflammatory properties. As research into the therapeutic potential of specific flavonoids like this compound expands, robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological samples, are crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While a specific, validated method for this compound quantification is not widely published, the following protocols are adapted from established methods for the analysis of flavonoids and flavanones in plant extracts.[3][4]

Analytical Methods for this compound Quantification

The two primary recommended methods for the quantification of this compound are HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

HPLC-UV: This technique is widely accessible and suitable for the quantification of this compound in relatively clean sample matrices, such as purified fractions or standardized plant extracts.[5] Quantification is based on the absorption of UV light by the analyte at a specific wavelength.

-

LC-MS/MS: This method offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex matrices like crude plant extracts, biological fluids, and tissues.[6] It combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of tandem mass spectrometry.

Quantitative Data Summary

As there is no specific validated quantification method for this compound in the scientific literature, the following table summarizes typical performance characteristics for the quantification of other flavonoids using HPLC-UV and LC-MS/MS. These values can be considered as target parameters for the validation of a newly developed this compound quantification method.

| Parameter | HPLC-UV (Typical Values for Flavonoids) | LC-MS/MS (Typical Values for Flavonoids) | Reference |

| Limit of Detection (LOD) | 0.01 - 0.1 mg/mL | 0.1 - 1.0 ng/mL | [7] |

| Limit of Quantification (LOQ) | 0.03 - 0.3 mg/mL | 0.5 - 5.0 ng/mL | [7] |

| **Linearity (R²) ** | > 0.99 | > 0.99 | [7] |

| Recovery | 90 - 110% | 85 - 115% | [7] |

| Precision (RSD%) | < 5% | < 15% | |

| Accuracy | 95 - 105% | 85 - 115% |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol provides a general procedure for the quantification of this compound in plant extracts.

1. Materials and Reagents

-

This compound analytical standard (purity >95%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Plant extract containing this compound

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

3. Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10-50% B

-

25-30 min: 50-90% B

-

30-35 min: 90% B (hold)

-

35-40 min: 90-10% B

-

40-45 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 280 nm (typical for flavanones, should be optimized based on the UV spectrum of this compound)

4. Sample and Standard Preparation

-

Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol to obtain a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

-

Sample Preparation: Dissolve a known amount of the plant extract in methanol. The final concentration should be adjusted to fall within the linear range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of this compound in complex matrices.

1. Materials and Reagents

-

Same as Protocol 1.

2. Instrumentation

-

Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

3. Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5-95% B

-

10-12 min: 95% B (hold)

-

12-12.1 min: 95-5% B

-

12.1-15 min: 5% B (equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

4. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

-

Multiple Reaction Monitoring (MRM):

-

The precursor ion (parent ion) will be the molecular ion of this compound ([M+H]⁺ or [M-H]⁻).

-

Product ions (daughter ions) will be determined by infusing a standard solution of this compound and performing a product ion scan. The most intense and stable product ions should be selected for quantification and confirmation.

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum this compound signal.

5. Sample and Standard Preparation

-

Standard Stock and Calibration Standards: Prepare as in Protocol 1, but at lower concentrations suitable for LC-MS/MS (e.g., 0.1 to 100 ng/mL).

-

Sample Preparation: May require more extensive cleanup depending on the matrix. For biological fluids, protein precipitation followed by solid-phase extraction (SPE) is common. For plant extracts, a simple dilution and filtration may suffice if the concentration is high enough.

6. Data Analysis

-

Construct a calibration curve using the peak area ratio of the analyte to an internal standard (if used) versus concentration.

-

Quantify this compound in the sample using the regression equation from the calibration curve.

Diagrams

Caption: General experimental workflow for this compound quantification.

Caption: A representative anti-inflammatory signaling pathway for flavanones.

Disclaimer: The signaling pathway depicted is a generalized representation of the anti-inflammatory mechanism of some flavanones. The specific molecular targets of this compound may vary and require further investigation.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the quantification of this compound. While these methods are based on established analytical principles for flavonoids, it is imperative to perform a full method validation according to regulatory guidelines (e.g., ICH) to ensure the accuracy, precision, and reliability of the data for any specific application. Further research is warranted to elucidate the specific signaling pathways modulated by this compound to fully understand its biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 4. Extraction, Radical Scavenging Activities, and Chemical Composition Identification of Flavonoids from Sunflower (Helianthus annuus L.) Receptacles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Katedra i Zakład Biofizyki i Neurobiologii | Uniwersytet Medyczny im. Piastów Śląskich we Wrocławiu [umw.edu.pl]

Application Note: HPLC-UV Method for the Separation and Quantification of Flavonoids in Plant Extracts

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the separation and quantification of various flavonoids in plant extracts. Flavonoids are a widespread group of polyphenolic compounds in plants, known for their antioxidant and various health-promoting properties.[1][2] The accurate determination of these compounds is crucial for the quality control of herbal products, phytochemical research, and the development of new pharmaceuticals. This protocol provides a comprehensive guide covering sample preparation, chromatographic conditions, and data analysis, making it suitable for researchers, scientists, and professionals in drug development. The described reversed-phase HPLC method offers high resolution and sensitivity for the simultaneous analysis of multiple flavonoids.[1][3][4]

Introduction

Flavonoids are secondary metabolites found ubiquitously in the plant kingdom, contributing to flavor, pigmentation, and defense mechanisms. Their consumption is associated with a reduced risk of various chronic diseases, which has spurred significant interest in their analysis.[1] High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for flavonoid analysis due to its high resolution, speed, and sensitivity.[1][4] When coupled with a UV-Vis or Diode Array Detector (DAD), HPLC allows for both the identification and quantification of individual flavonoids by comparing their retention times and UV spectra with those of known standards.[2][4] This document presents a generalized yet detailed protocol that can be adapted for the analysis of flavonoids in a wide variety of plant matrices.

Experimental Protocols

Plant Material and Sample Preparation

The goal of sample preparation is to efficiently extract flavonoids from the plant matrix while minimizing the co-extraction of interfering substances.

Protocol:

-

Collection and Drying: Collect fresh plant material. Wash thoroughly with distilled water to remove debris and air-dry or freeze-dry to a constant weight.

-

Grinding: Grind the dried plant material into a fine powder (e.g., using a mortar and pestle or a mechanical grinder) to increase the surface area for extraction.

-

Extraction:

-

Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask or test tube.

-

Add 10-20 mL of an appropriate solvent. Methanol or ethanol are commonly used for a broad range of flavonoids.[1][5] A common ratio is 1:10 (w/v) of plant material to solvent.[6]

-

For enhanced extraction efficiency, sonicate the mixture for 30-60 minutes or use a rotary shaker overnight at room temperature.

-

-

Filtration and Concentration:

-

Centrifuge the mixture (e.g., at 3000 g for 10 minutes) to pellet the solid residue.[1]

-

Decant the supernatant. The extraction of the solid residue can be repeated two to three more times to ensure complete recovery.

-

Combine all the supernatants. If necessary, the extract can be evaporated to dryness under vacuum at 40°C and then reconstituted in a smaller, precise volume (e.g., 2-5 mL) of the mobile phase or methanol.[1]

-

-

Final Filtration: Before injection into the HPLC system, filter the reconstituted extract through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could damage the column.[7]

Preparation of Standard Solutions

Accurate quantification requires the preparation of a calibration curve from standard solutions of known concentrations.

Protocol:

-

Stock Solutions: Prepare individual stock solutions of flavonoid standards (e.g., quercetin, rutin, kaempferol, luteolin) at a concentration of 1 mg/mL in HPLC-grade methanol.[1] Store these solutions at 4°C in the dark.

-

Working Solutions: Create a series of working standard solutions by serially diluting the stock solutions with methanol to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1][5] These solutions will be used to construct the calibration curve.

HPLC-UV Chromatographic Analysis

This section outlines the instrumental parameters for the separation and detection of flavonoids.

Protocol:

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or DAD detector is required.

-

Chromatographic Conditions: The conditions provided in Table 1 are a general starting point and may require optimization depending on the specific plant matrix and target flavonoids. A C18 column is the most common stationary phase for flavonoid separation.[2][8][9][10]

-

Injection: Inject 10-20 µL of the filtered plant extract and each standard solution into the HPLC system.[1][11]

-

Identification and Quantification:

-